molecular formula C13H16N2O4 B1454012 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid CAS No. 1019461-42-7

4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Cat. No. B1454012
CAS RN: 1019461-42-7
M. Wt: 264.28 g/mol
InChI Key: UHWPLXRYHKRNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid (MPN) is a nitrobenzoic acid derivative that is used in a variety of scientific research applications. It is a stable compound that can be synthesized in the laboratory and used in a variety of biochemical and physiological experiments.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) utilized LC-MS/MS to investigate the stability and degradation pathways of nitisinone, a compound sharing the nitro group characteristic with 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid. The research highlighted the importance of understanding the stability and degradation products of chemicals for their application in medicine, potentially offering insights into how 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid might behave under various conditions (Barchańska et al., 2019).

Health Aspects of Chemical Compounds

Another review on the health aspects of methyl paraben by Soni et al. (2002) examined the absorption, metabolism, and excretion of chemical compounds used in foods, drugs, and cosmetics. This comprehensive review could provide a framework for understanding the potential health implications of using 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid in various applications, given the importance of assessing the health risks associated with chemical exposure (Soni et al., 2002).

Photosensitive Protecting Groups

A review on photosensitive protecting groups by Amit et al. (1974) discussed the application of nitrobenzyl groups in synthetic chemistry, which are related to the nitro functional group in 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Such compounds have promising applications in the development of light-sensitive materials, illustrating the potential for 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid in creating novel materials or pharmaceuticals that respond to light (Amit et al., 1974).

Antioxidant Activity Analysis

The analytical methods used in determining antioxidant activity were reviewed by Munteanu and Apetrei (2021), highlighting the importance of assessing the antioxidant capacity of chemical compounds. Given the structural features of 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid, understanding its antioxidant properties could be relevant for applications in food preservation, cosmetics, or pharmaceuticals (Munteanu & Apetrei, 2021).

Mechanism of Action

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-4-2-3-7-14(9)11-6-5-10(13(16)17)8-12(11)15(18)19/h5-6,8-9H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWPLXRYHKRNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Clontech 01072, 25 g; 117.28 mmol; 1 eq.) and 2-methylpiperidine (41.54 mL; 351.84 mmol; 3 eq.) in DMF (100 mL) was heated to 50° C. for 2 hours The reaction was cooled to RT and diluted with water (100 mL), extracted with EtOAc, dried over MgSO4 and concentrated giving a yellow oil. The residue was taken up in THF (250 mL) and lithium hydroxide (14.04 g; 586.41 mmol; 5 eq.) was added followed by water (250 mL). The reaction mixture was stirred at RT for 2 days. After evaporation of THF, the solution was diluted with water and washed with Et2O. The aqueous layer was acidified to pH 5 with AcOH, extracted with Et2O, dried over MgSO4 and concentrated affording the title compound as a yellow solid (24.81 g, 80%). 1H NMR (DMSO-d6, 300 MHz) δ 13.09 (br s, 1H), 8.23-8.22 (d, J=2.14 Hz, 1H), 8.04-8.01 (dd, J=8.72 Hz, 2.19 Hz, 1H), 7.44-7.41 (d, J=8.94 Hz, 1H), 3.63-3.61 (m, 1H), 3.22-3.18 (m, 1H), 2.89-2.85 (m, 1H), 1.78-1.44 (m, 6H), 1.06-1.04 (d, J=6.65 Hz, 3H). LC/MS (Method B): 265.2 (M+H)+; 263.2 (M+H)−. HPLC (Method A) Rt 3.96 min (Purity: 97.9%)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
41.54 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.04 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.